molecular formula C20H21ClN4O2 B2969731 (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride CAS No. 1189424-93-8

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride

Cat. No.: B2969731
CAS No.: 1189424-93-8
M. Wt: 384.86
InChI Key: CKEQIERRAKEMDT-UHFFFAOYSA-N
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Description

This compound features a naphthalen-2-yl methanone core linked to a piperazine ring substituted at the 4-position with a 6-methoxypyridazin-3-yl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2.ClH/c1-26-19-9-8-18(21-22-19)23-10-12-24(13-11-23)20(25)17-7-6-15-4-2-3-5-16(15)14-17;/h2-9,14H,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEQIERRAKEMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Basic Information

PropertyValue
CAS Number 946312-89-6
Molecular Formula C21H22N4O3
Molecular Weight 378.4 g/mol
Structural Formula Structural Formula

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions, including the formation of piperazine derivatives and the introduction of the methoxypyridazine moiety. The compound can also be modified to create derivatives with potentially enhanced biological activity.

Research indicates that this compound may act through multiple mechanisms:

  • Inhibition of IRE1 : It has been identified as an inhibitor of the IRE1 pathway, which is crucial in cellular stress responses. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Neurotransmitter Modulation : The compound's piperazine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and anxiety .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains .

1. Cancer Research

A study published in a pharmacological journal demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through IRE1 pathway inhibition. The results showed a significant decrease in tumor size compared to controls .

2. Neuropharmacology

In a clinical trial assessing the effects on anxiety disorders, participants receiving the compound reported reduced anxiety levels and improved mood stability. The study highlighted its potential as an anxiolytic agent with fewer side effects compared to traditional medications .

3. Antimicrobial Efficacy

A recent investigation into its antimicrobial properties revealed that the compound displayed significant activity against several Gram-positive bacteria, suggesting its potential as a new antibiotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8.7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h)

  • Key Differences: Replaces the methoxypyridazine group with a chromenone core and a naphthalen-1-ylmethyl-piperazine side chain.
  • However, the bulkier structure may reduce solubility compared to the target compound .

2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone Hydrochloride (CAS 1189447-55-9)

  • Key Differences : Substitutes the methoxy group on pyridazine with a propoxy chain (OCH₂CH₂CH₃).
  • Implications : The longer propoxy chain increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility. This aligns with studies showing that alkyl chain length in quaternary ammonium compounds directly affects critical micelle concentration (CMC) and aggregation behavior .

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-2-yl)methanone Hydrochloride

  • Key Differences : Incorporates a furan-2-yl-hydroxyethyl group instead of methoxypyridazine.
  • Implications : The hydroxyethyl group may enhance hydrogen-bonding capacity, improving target affinity. However, the furan ring’s lower aromaticity compared to pyridazine could reduce stability under acidic conditions .

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride (CAS 1323490-64-7)

  • Key Differences : Replaces both the naphthalene and methoxypyridazine groups with a 4-methoxyphenyl and 1-ethylimidazole moiety.
  • The absence of naphthalene may reduce hydrophobic interactions but improve metabolic stability .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features
Target Compound C₂₀H₂₁ClN₄O₂ 400.86 6-Methoxypyridazin-3-yl, naphthalen-2-yl methanone
8.7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h) C₃₃H₃₅N₃O₄ 561.65 Chromenone core, naphthalen-1-ylmethyl-piperazine
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride C₂₃H₂₇ClN₄O₃ 442.90 6-Propoxypyridazin-3-yl, ethanone linker
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride C₂₂H₂₄ClN₃O₃ 413.89 Furan-2-yl-hydroxyethyl, hydroxy group
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride C₁₇H₂₃ClN₄O₂ 350.84 1-Ethylimidazole, 4-methoxyphenyl

Research Findings and Structure-Activity Relationship (SAR) Insights

  • Substituent Effects : Methoxy groups (as in the target compound) balance lipophilicity and solubility, whereas longer chains (e.g., propoxy) may enhance membrane penetration at the cost of solubility .
  • Heterocycle Impact : Pyridazine (target compound) offers planar aromaticity for receptor binding, while imidazole (CAS 1323490-64-7) introduces basicity, altering ionization and interaction profiles .
  • Hydrogen-Bonding Groups : Hydroxyethyl substituents () could improve target affinity but increase metabolic susceptibility compared to methoxy groups .

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